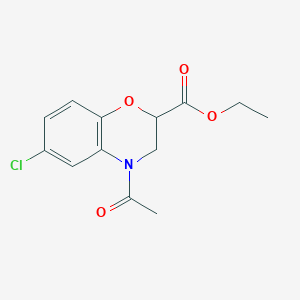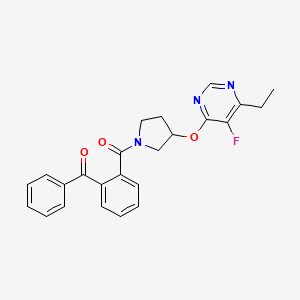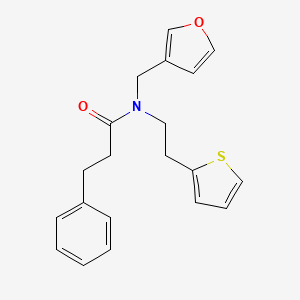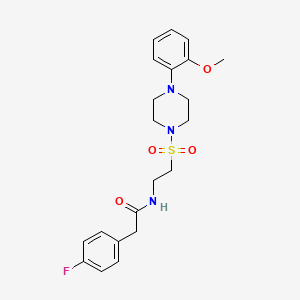![molecular formula C19H16ClN3O3 B2543772 N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 329779-15-9](/img/structure/B2543772.png)
N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide, or CNPN, is a synthetic compound that has been studied for its potential applications in scientific research. CNPN is a member of the nitrophenyl amide family, which are compounds containing the nitrophenyl moiety combined with an amide functional group. This compound has been used in a variety of research areas, including biochemistry, physiology, and drug discovery.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Study
N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide and its derivatives have been extensively studied for their potential in various chemical synthesis processes and molecular studies. For instance, the synthesis of specific acetamide derivatives and their potential as anti-HIV drugs were examined, highlighting the importance of these compounds in medicinal chemistry. The study utilized density functional theory (DFT) to analyze the local molecular properties and reactivity of these derivatives, indicating their potential as anti-HIV drugs due to specific structural features, such as bromophenyl and nitrophenyl substitutions (Oftadeh, Mahani, & Hamadanian, 2013).
Antibacterial and Anticancer Research
Furthermore, the compound and its related structures have been part of studies focusing on antibacterial and anticancer activities. Novel synthesis pathways and characterization of these compounds have led to the discovery of their antibacterial properties. Additionally, the evaluation of their anticancer activity has been a significant area of research, showcasing the compound's potential in developing new treatments (Karna, 2019). The synthesized acetamide derivatives have also shown promising results as potential anticancer, anti-inflammatory, and analgesic agents, indicating their versatile applications in medical research (Rani, Pal, Hegde, & Hashim, 2014).
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(naphthalen-1-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-17-9-8-15(10-18(17)23(25)26)22-19(24)12-21-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,21H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDVYFQKWXUCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)
![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)
![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)
![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)
![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-cyclopentyl-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B2543706.png)

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)
